molecular formula C11H10N2O B14601362 2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile CAS No. 59790-95-3

2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile

Cat. No.: B14601362
CAS No.: 59790-95-3
M. Wt: 186.21 g/mol
InChI Key: LKKNYGGQRKKGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a furan ring fused with an amino group, a phenyl group, and a nitrile group, making it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile typically involves a one-pot three-component reaction. This method includes the reaction of phenacyl bromide, malononitrile, and 4-oxo-4H-chromene-3-carbaldehyde . The reaction is carried out under mild conditions without the need for a metal catalyst, making it an efficient and environmentally friendly process. The reaction yields the desired product in excellent yields (80-85%) with relatively short reaction times and simple product purification .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions (MCRs) can be applied. MCRs are known for their efficiency, high atom economy, and tolerance of a wide range of functional groups, making them suitable for large-scale production of heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.

    Substitution: The amino and phenyl groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve mild to moderate temperatures and standard laboratory solvents .

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, amines, and other heterocyclic compounds. These products can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industrial contexts .

Properties

CAS No.

59790-95-3

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-amino-3-phenyl-2,3-dihydrofuran-4-carbonitrile

InChI

InChI=1S/C11H10N2O/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,10H,7,13H2

InChI Key

LKKNYGGQRKKGTD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C(O1)N)C#N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.